molecular formula C15H10Br3NO3 B11549873 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate

2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate

Cat. No.: B11549873
M. Wt: 492.0 g/mol
InChI Key: GRTCPQVZRJCLMV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate is an organic compound that belongs to the class of benzoates. It features a bromophenyl group and a dibromobenzoate moiety, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate typically involves the esterification of 4-amino-3,5-dibromobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can also enhance the compound’s ability to participate in halogen bonding, potentially leading to unique interactions in chemical and biological systems.

Properties

Molecular Formula

C15H10Br3NO3

Molecular Weight

492.0 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-amino-3,5-dibromobenzoate

InChI

InChI=1S/C15H10Br3NO3/c16-10-3-1-8(2-4-10)13(20)7-22-15(21)9-5-11(17)14(19)12(18)6-9/h1-6H,7,19H2

InChI Key

GRTCPQVZRJCLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C(=C2)Br)N)Br)Br

Origin of Product

United States

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